molecular formula C24H24F2N4O3 B2873958 1-(4-(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone CAS No. 1014068-88-2

1-(4-(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone

Cat. No. B2873958
CAS RN: 1014068-88-2
M. Wt: 454.478
InChI Key: SKJKECLXZMBMMS-UHFFFAOYSA-N
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Description

1-(4-(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C24H24F2N4O3 and its molecular weight is 454.478. The purity is usually 95%.
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Scientific Research Applications

Neuroprotective Activities

Research on benzylpiperazine-based derivatives, including those with structures similar to the specified compound, has shown significant neuroprotective activities. Compounds with benzylpiperazine moieties have been designed and synthesized, exhibiting remarkable neuroprotective effects both in vitro and in vivo. These effects include protection against oxidative stress-induced cell death and reduction in mortality rates in mice subjected to acute cerebral ischemia, indicating their potential for treating cerebral ischemic stroke through molecular docking studies and structure-activity relationship analyses (Gao et al., 2022).

Receptor Antagonism and Binding Assays

A series of pyrazoles has been identified, leading to the discovery of compounds such as 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone (EST64454) as σ1 receptor antagonists. These compounds, characterized by high aqueous solubility and permeability, have shown promising antinociceptive properties in various models, suggesting their utility in pain management. The synthesis approach used allows for large-scale production, indicating potential for further clinical development (Díaz et al., 2020).

Synthetic Utility and Structural Characterization

The compound's structural analogs have been synthesized and characterized, showing their utility as precursors in the synthesis of various heterocyclic compounds. These include novel pyrazole carboxamide derivatives with potential applications in creating new chemical entities with varied biological activities. Such research demonstrates the synthetic versatility of compounds with similar structural features, providing insights into their potential use in further drug discovery and development efforts (Lv et al., 2013).

properties

IUPAC Name

1-[4-[3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]pyrazole-4-carbonyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F2N4O3/c1-17(31)28-8-10-29(11-9-28)24(32)22-15-30(14-18-4-2-6-20(25)12-18)27-23(22)33-16-19-5-3-7-21(26)13-19/h2-7,12-13,15H,8-11,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJKECLXZMBMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone

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